molecular formula C19H25N3O B2744031 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1903711-79-4

4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2744031
M. Wt: 311.429
InChI Key: LXTGFXQSHPPWKN-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to act as a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain modulation and stress response. In

Scientific Research Applications

Polymer Chemistry and Electrochemical Properties

A new benzimidazole unit, closely related to the compound , was synthesized and studied for its electrochemical properties when used as an acceptor unit in donor-acceptor-donor (D-A-D) type polymers. The study focused on synthesizing monomers with different donor units and investigating their electrochemical and optical properties. This research provides insights into the potential applications of such compounds in developing advanced materials with specific electrochemical characteristics (Ozelcaglayan et al., 2012).

Fluorescent Chemosensors

Imidazole derivatives, closely related to the query compound, have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds demonstrated selective sensing capabilities towards CN- ions, resulting in the quenching of fluorescence, which highlights their potential use in environmental monitoring and safety applications (Emandi et al., 2018).

Synthetic Organic Chemistry

tert-Butyl phenylazocarboxylates, which share structural similarities with the compound of interest, have been identified as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions and radical reactions, enabling the synthesis of azocarboxamides and modifications of the benzene ring, demonstrating the compound's relevance in diverse synthetic routes (Jasch et al., 2012).

Materials Science and High Thermal Stability

Research into phenanthroimidazole-based derivatives, including structures similar to "4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide," has explored their thermal, electrochemical, and photophysical properties. Such compounds have shown high thermal stability, making them suitable for applications requiring materials that withstand high temperatures without decomposing (Skuodis et al., 2021).

properties

IUPAC Name

4-tert-butyl-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)16-8-6-15(7-9-16)18(23)21-11-13-22-12-10-20-17(22)14-4-5-14/h6-10,12,14H,4-5,11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGFXQSHPPWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide

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